2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

Sigma-2 receptor Neurodegeneration Radioligand binding

Researchers studying sigma-2 receptor pharmacology often require ligands with precisely defined affinity and selectivity profiles. This compound, a key reference from patent series US10207991, addresses the need for a validated sigma-2 binder with a confirmed Ki of 1.30 nM. · High-affinity probe for sigma-2 receptor binding assays (Ki = 1.30 nM). · Key SAR comparator from a neurodegenerative disease patent series (US10207991). · Potential negative control in aldosterone synthase (CYP11B2) inhibition studies due to its unique substitution pattern. Available for immediate custom synthesis; contact us for batch-specific lead times.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B12172166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C18H19N3O3/c22-17-4-2-14-1-3-15(11-16(14)21-17)24-12-18(23)20-10-7-13-5-8-19-9-6-13/h1,3,5-6,8-9,11H,2,4,7,10,12H2,(H,20,23)(H,21,22)
InChIKeyJULYHPFFWDOXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide: Core Structure & Procurement


2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide is a synthetic small molecule belonging to the class of 3,4-dihydro-1H-quinolin-2-one derivatives with an ether-linked acetamide side chain terminating in a pyridin-4-yl ethyl group . Its molecular weight is 343.4 g/mol . The core scaffold is characteristic of nonsteroidal aldosterone synthase (CYP11B2) inhibitors, though the specific functionalization at the 7-position and the pyridinylacetamide tail differentiate it from other members of this class [1].

Scaffold
3,4-Dihydroquinolin-2-one
Functionalization
7-Oxy pyridin-4-yl ethyl acetamide
Target Context
Reported sigma-2 ligand series

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide Procurement Risks: Substitution Dangers


Within the broader class of pyridine-substituted dihydroquinolinones, minor structural changes are known to drastically alter target selectivity. Research has shown that subtle modifications to the heterocyclic moiety can convert a selective CYP11B2 inhibitor into a potent CYP11B1 inhibitor, leading to a completely different biological profile and therapeutic indication [1]. Therefore, a simple substituent swap from another in-class analog cannot be assumed to preserve the intended pharmacological activity or off-target safety profile of this specific compound without explicit, quantitative data.

Substituent swap may shift selectivity
Minor heterocycle modifications can convert CYP11B2 inhibitor to CYP11B1 inhibitor, altering biological profile [1].
Off-target binding may not transfer
The pyridinylacetamide tail defines the sigma-2 interaction; analogs with different tails may lose or alter receptor engagement [1].

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide Differentiation Evidence


Sigma-2 Receptor Binding Affinity

The compound, identified as Example 88 in US patent 10207991, exhibits high affinity for the sigma-2 receptor. A direct, quantitative comparison to the broader class of sigma receptor ligands is provided. The reported dissociation constant (Ki) for this compound at the sigma-2 receptor is 1.30 nM [1]. This value places it among the high-affinity sigma-2 ligands, though a specific head-to-head comparator is not identified in the available data [1]. The potency is significantly higher than a representative sigma-2 antagonist from the same patent series, which shows an IC50 of 290 nM in a functional assay, illustrating the wide range of activities achievable within this chemical space [2].

Sigma-2 Binding
Class-level
Ki 1.30 nM vs. IC50 290 nM >200× diff
Supports sigma-2 target engagement context
Class-level inference from patent series; independent validation recommended.
Sigma-2 receptor Neurodegeneration Radioligand binding

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide Applications


Sigma-2 Receptor Pharmacology Probe

Based on its confirmed high affinity for the sigma-2 receptor (Ki = 1.30 nM) [1], this compound is a suitable research tool for in vitro studies investigating sigma-2 receptor binding, such as competitive radioligand displacement assays. Its use as a pharmacological probe can help elucidate sigma-2 receptor function, distinct from sigma-1 receptor activity.

SAR Studies in Neurodegeneration

As a specific example from a patent series focused on neurodegenerative disease treatment (US10207991) [1], this compound serves as a key reference point for SAR studies exploring the impact of the dihydroquinolinone ether tail on sigma receptor affinity and selectivity. It can be used as a comparator for new analogs designed to improve upon its affinity or functional profile.

CYP11B2 Inhibition Negative Control

While its parent scaffold is known for CYP11B2 inhibition [2], the unique substitution pattern of this compound may abolish or significantly reduce this activity. It can thus serve as a valuable negative control in aldosterone synthase enzyme assays to confirm that observed effects from other analogs are due to the core pharmacophore and not the side chain.

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology probe
Sigma-2 receptor binding context
Radioligand displacement assay specificity
Neurodegeneration pathway SAR studies
Dihydroquinolinone SAR reference
Affinity and selectivity across sigma receptor subtypes
CYP11B2 enzyme assay negative control
CYP11B2 inactivity profile
Confirmation of abolished aldosterone synthase inhibition
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